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Compound of Interest

Compound Name:
Benzenesulfonyl chloride, 3-

(acetylamino)-4-methoxy-

Cat. No.: B1266015 Get Quote

CAS Number: 3746-67-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-acetylamino-4-

methoxybenzenesulfonyl chloride, a key chemical intermediate in pharmaceutical synthesis. It

covers its chemical and physical properties, safety and handling, detailed experimental

protocols for its synthesis and application, and its role in the development of targeted cancer

therapies.

Chemical Identity and Properties
3-acetylamino-4-methoxybenzenesulfonyl chloride is an organic compound valued for its

reactive sulfonyl chloride group, which makes it a crucial building block for creating

sulfonamide-based molecules.

Table 1: Chemical and Physical Properties
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Property Value Citations

CAS Number 3746-67-6 [1][2][3][4]

Molecular Formula C₉H₁₀ClNO₄S [1][2][3][4]

Molecular Weight 263.70 g/mol [1][2][3][4]

IUPAC Name

3-(acetylamino)-4-

methoxybenzenesulfonyl

chloride

Synonyms

2-Acetamidoanisole-4-sulfonyl

chloride, N-Acetyl-4-

methoxymetanilyl chloride, 3-

Acetamido-4-

methoxybenzene-1-sulfonyl

chloride

[2][3][4]

Melting Point 208-215 °C

Boiling Point 448.6 °C at 760 mmHg [2]

Flash Point 225.1 °C [2]

Purity (Commercial) ≥95% [3]

Note on Spectral Data: Experimentally obtained spectral data such as ¹H NMR, ¹³C NMR, and

IR spectra for 3-acetylamino-4-methoxybenzenesulfonyl chloride are not readily available in the

public domain literature. Researchers should perform their own spectral analysis for compound

verification.

Safety and Handling
Hazard Identification:

Causes serious eye irritation.

May cause an allergic skin reaction.

Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.

Avoid breathing dust, fumes, or vapors.

Use only in a well-ventilated area or under a chemical fume hood.

Wash hands thoroughly after handling.

Storage:

Store in a dry, cool, and well-ventilated place.

Keep the container tightly sealed to prevent moisture contamination, as sulfonyl chlorides

are moisture-sensitive.

Experimental Protocols
Synthesis of 3-acetylamino-4-methoxybenzenesulfonyl
chloride
This compound is synthesized via the chlorosulfonation of 2-acetamidoanisole (N-(2-

methoxyphenyl)acetamide). The following is a representative protocol adapted from the

synthesis of structurally similar compounds.

Reaction: 2-acetamidoanisole + Chlorosulfonic Acid → 3-acetylamino-4-

methoxybenzenesulfonyl chloride

Materials:

2-acetamidoanisole

Chlorosulfonic acid (excess)

Inert solvent (e.g., 1,2-dichloroethane)

Crushed ice

Water
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Procedure:

In a round-bottom flask fitted with a mechanical stirrer and an addition funnel, cool an excess

of chlorosulfonic acid (e.g., 4-5 molar equivalents) to 0-5 °C using an ice bath.

Slowly add 2-acetamidoanisole (1 equivalent) to the cooled chlorosulfonic acid with

continuous stirring, maintaining the temperature below 15 °C. The addition should be done in

portions to control the exothermic reaction and the evolution of HCl gas.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Gently heat the mixture to 60-70 °C for 1-2 hours to ensure the completion of the reaction.

The reaction is complete when the evolution of HCl gas ceases.

Cool the reaction mixture back to room temperature.

In a separate large beaker, prepare a mixture of crushed ice and water.

Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step

should be performed in a fume hood due to the exothermic decomposition of excess

chlorosulfonic acid.

The solid product, 3-acetylamino-4-methoxybenzenesulfonyl chloride, will precipitate out of

the aqueous solution.

Collect the solid precipitate by vacuum filtration.

Wash the solid with cold water until the washings are neutral to pH paper.

Dry the product under vacuum to yield the crude sulfonyl chloride. Further purification can be

achieved by recrystallization from a suitable solvent if necessary.
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Reactants

Process

2-Acetamidoanisole

1. Slow addition at 0-15°C

Chlorosulfonic Acid

2. Heat to 60-70°C

3. Quench on ice

4. Filter and wash

5. Dry under vacuum

3-acetylamino-4-methoxy-
benzenesulfonyl chloride
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Synthesis workflow for 3-acetylamino-4-methoxybenzenesulfonyl chloride.

Application in Drug Synthesis: Key Intermediate for
Pazopanib
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3-acetylamino-4-methoxybenzenesulfonyl chloride is not a final drug product but a critical

intermediate. Its primary utility lies in its ability to react with primary or secondary amines to

form a stable sulfonamide linkage, a common motif in many pharmaceuticals. A prominent

example of its application is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase

inhibitor used in cancer therapy.[5][6][7][8]

General Protocol for Sulfonamide Formation:

Dissolve the amine-containing intermediate (e.g., an amino-pyrimidine derivative for

Pazopanib synthesis) in a suitable aprotic solvent such as dichloromethane (DCM),

tetrahydrofuran (THF), or acetonitrile.

Add a non-nucleophilic base, typically triethylamine or diisopropylethylamine (DIPEA) (1.1-

1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the

reaction.

Cool the mixture to 0 °C in an ice bath.

Dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0-1.2 equivalents) in the

same solvent and add it dropwise to the cooled amine solution with stirring.

Allow the reaction to warm to room temperature and stir for several hours until completion,

which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS).

Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl),

saturated sodium bicarbonate solution, and brine to remove excess reagents and

byproducts.

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered,

and concentrated under reduced pressure to yield the crude sulfonamide product.

The product is then purified, usually by column chromatography on silica gel or by

recrystallization.
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Role as a key intermediate in the synthesis of Pazopanib.

Relevance in Drug Development: Mechanism of
Action
The sulfonamide linkage formed using 3-acetylamino-4-methoxybenzenesulfonyl chloride is a

key structural component of Pazopanib. Pazopanib functions as a multi-targeted tyrosine

kinase inhibitor by blocking key receptors involved in tumor angiogenesis (the formation of new

blood vessels) and cell proliferation.[8]

Key Molecular Targets of Pazopanib:

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)

Stem Cell Factor Receptor (c-Kit)

By inhibiting these receptors, Pazopanib effectively cuts off the blood supply to tumors and

hinders their growth, making it an effective treatment for renal cell carcinoma and soft tissue

sarcoma.
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Mechanism of action of Pazopanib, a drug synthesized from this intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.rroij.com/open-access/review-on-synthetic-approaches-and-reported-polymorphs-for-pazopanib-hydrochloride-votrient-an-anticancer-drug.pdf
https://pubmed.ncbi.nlm.nih.gov/30223930/
https://pubmed.ncbi.nlm.nih.gov/30223930/
https://www.researchgate.net/publication/287015314_A_Novel_Practical_Synthesis_of_Pazopanib_An_Anticancer_Drug
https://www.medkoo.com/drug_syntheses/261
https://www.benchchem.com/product/b1266015#3-acetylamino-4-methoxybenzenesulfonyl-chloride-cas-number
https://www.benchchem.com/product/b1266015#3-acetylamino-4-methoxybenzenesulfonyl-chloride-cas-number
https://www.benchchem.com/product/b1266015#3-acetylamino-4-methoxybenzenesulfonyl-chloride-cas-number
https://www.benchchem.com/product/b1266015#3-acetylamino-4-methoxybenzenesulfonyl-chloride-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266015?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

